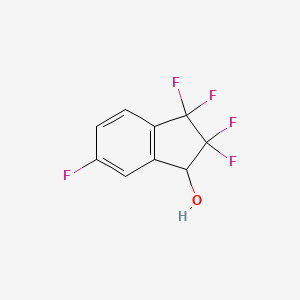
2,2,3,3,6-Pentafluoro-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,6-Pentafluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated organic compound with the molecular formula C₉H₅F₅O. This compound is characterized by the presence of five fluorine atoms and a hydroxyl group attached to an indene backbone. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,6-Pentafluoro-2,3-dihydro-1H-inden-1-ol typically involves the fluorination of an indene derivative. One common method includes the reaction of 2,3-dihydro-1H-inden-1-ol with a fluorinating agent such as sulfur tetrafluoride (SF₄) or a similar fluorinating reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products. The final product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,6-Pentafluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a different functional group.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,2,3,3,6-pentafluoro-2,3-dihydro-1H-inden-1-one, while reduction could produce a non-fluorinated indene derivative.
Scientific Research Applications
2,2,3,3,6-Pentafluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,2,3,3,6-Pentafluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets through its hydroxyl group and fluorine atoms. The hydroxyl group can form hydrogen bonds with other molecules, while the fluorine atoms can participate in various non-covalent interactions such as van der Waals forces and dipole-dipole interactions. These interactions can influence the compound’s reactivity and binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-ol: Lacks the fluorine atoms, making it less reactive and less stable compared to the pentafluorinated derivative.
2,2,3,3,3-Pentafluoro-1-propanol: Contains a similar pentafluorinated structure but with a different backbone, leading to different chemical properties and reactivity.
1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: Contains additional methyl groups, which can affect its steric properties and reactivity.
Uniqueness
2,2,3,3,6-Pentafluoro-2,3-dihydro-1H-inden-1-ol is unique due to its combination of a hydroxyl group and multiple fluorine atoms on an indene backbone. This unique structure imparts specific chemical properties such as high electronegativity, thermal stability, and resistance to chemical degradation, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C9H5F5O |
|---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
2,2,3,3,6-pentafluoro-1H-inden-1-ol |
InChI |
InChI=1S/C9H5F5O/c10-4-1-2-6-5(3-4)7(15)9(13,14)8(6,11)12/h1-3,7,15H |
InChI Key |
NTQRQRFDSNEBDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(C2(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















